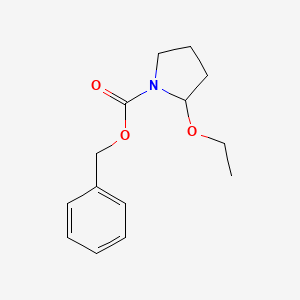![molecular formula C17H13O4- B14331525 2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate CAS No. 105578-68-5](/img/structure/B14331525.png)
2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate is an organic compound characterized by its complex structure, which includes a benzoate group and a phenylprop-2-en-1-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate typically involves the esterification of benzoic acid derivatives with 3-phenylprop-2-en-1-ol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the reaction and reduce the need for extensive purification steps.
化学反応の分析
Types of Reactions
2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives and phenylprop-2-en-1-al.
Reduction: Formation of 3-phenylprop-2-en-1-ol derivatives.
Substitution: Formation of substituted benzoates and phenylprop-2-en-1-yl derivatives.
科学的研究の応用
2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The pathways involved may include:
Enzymatic Hydrolysis: Conversion to benzoic acid and 3-phenylprop-2-en-1-ol.
Oxidative Metabolism: Formation of reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
(2E)-3-Phenylprop-2-enal: Shares the phenylprop-2-en-1-yl group but differs in the functional group attached to the benzene ring.
2-Methyl-3-phenyl-2-propen-1-ol: Similar structure but with a methyl group instead of the benzoate group.
2-[phenyl({[(3-phenylprop-2-en-1-yl)oxy]carbonyl})amino]acetic acid: Contains a similar ester linkage but with an additional amino acid moiety.
Uniqueness
2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate is unique due to its specific ester linkage and the presence of both benzoate and phenylprop-2-en-1-yl groups
特性
CAS番号 |
105578-68-5 |
|---|---|
分子式 |
C17H13O4- |
分子量 |
281.28 g/mol |
IUPAC名 |
2-(3-phenylprop-2-enoxycarbonyl)benzoate |
InChI |
InChI=1S/C17H14O4/c18-16(19)14-10-4-5-11-15(14)17(20)21-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2,(H,18,19)/p-1 |
InChIキー |
LRZHSGQHOUAPBI-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C2=CC=CC=C2C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


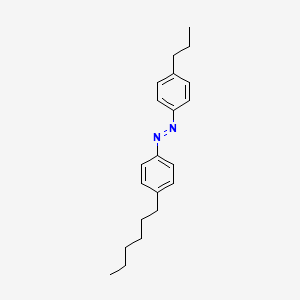
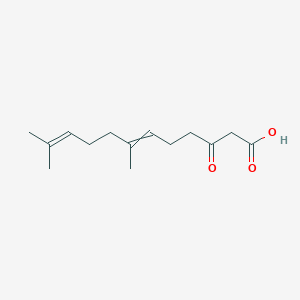

![(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]](/img/structure/B14331458.png)
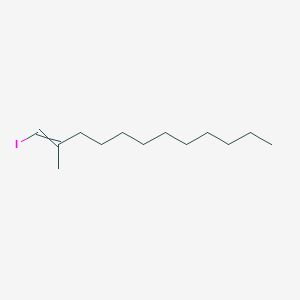
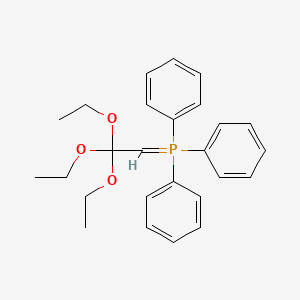

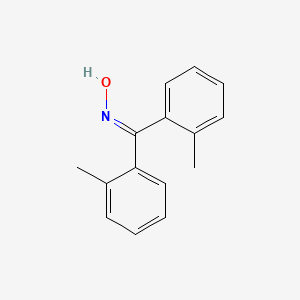
![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
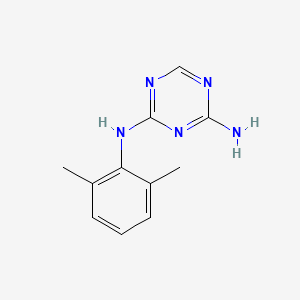
![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)

![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
